REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])=[S:4].[ClH:17].Cl.Cl.[OH:20][NH:21][C:22]([NH:34]C)=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33]>>[ClH:17].[ClH:17].[CH3:1][NH:2][C:3](=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[S:4][CH3:22].[NH2:21][OH:20].[ClH:17].[ClH:17].[ClH:17].[OH:20][N:21]([CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[C:22]([NH2:34])=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33] |f:2.3.4,5.6.7,9.10.11.12|
|
Name
|
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=S)NCCCSCC1=C(N=CN1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ONC(=NCCSCC1=C(N=CN1)C)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CNC(SC)=NCCCSCC1=C(N=CN1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.Cl.ON(C(=NCCSCC1=C(N=CN1)C)N)CCSCC1=C(N=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])=[S:4].[ClH:17].Cl.Cl.[OH:20][NH:21][C:22]([NH:34]C)=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33]>>[ClH:17].[ClH:17].[CH3:1][NH:2][C:3](=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[S:4][CH3:22].[NH2:21][OH:20].[ClH:17].[ClH:17].[ClH:17].[OH:20][N:21]([CH2:7][CH2:8][S:9][CH2:10][C:11]1[NH:15][CH:14]=[N:13][C:12]=1[CH3:16])[C:22]([NH2:34])=[N:23][CH2:24][CH2:25][S:26][CH2:27][C:28]1[NH:32][CH:31]=[N:30][C:29]=1[CH3:33] |f:2.3.4,5.6.7,9.10.11.12|
|
Name
|
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=S)NCCCSCC1=C(N=CN1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ONC(=NCCSCC1=C(N=CN1)C)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CNC(SC)=NCCCSCC1=C(N=CN1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.Cl.ON(C(=NCCSCC1=C(N=CN1)C)N)CCSCC1=C(N=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |